2,3,4-Trimethyl-1-oxidopyridin-1-ium
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Overview
Description
2,3,4-Trimethyl-1-oxidopyridin-1-ium, also known as TPO, is a highly reactive photoinitiator that is widely used in polymer chemistry. TPO is a type of organic compound that is used to initiate polymerization reactions, which are essential for the production of various materials such as coatings, adhesives, and plastics. TPO is a popular photoinitiator due to its high efficiency, low toxicity, and good solubility in a wide range of solvents.
Mechanism Of Action
2,3,4-Trimethyl-1-oxidopyridin-1-ium functions as a photoinitiator by absorbing light energy and generating free radicals, which initiate polymerization reactions. 2,3,4-Trimethyl-1-oxidopyridin-1-ium absorbs light in the ultraviolet region, with a maximum absorption at 365 nm. Upon absorption of light, 2,3,4-Trimethyl-1-oxidopyridin-1-ium undergoes homolytic cleavage, generating a pyridinyl radical and a methyl radical. These radicals then initiate polymerization reactions by abstracting hydrogen atoms from monomers.
Biochemical And Physiological Effects
2,3,4-Trimethyl-1-oxidopyridin-1-ium has been shown to have low toxicity and is considered safe for use in various applications. However, 2,3,4-Trimethyl-1-oxidopyridin-1-ium can generate free radicals, which can have harmful effects on living cells. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has been shown to induce DNA damage and oxidative stress in cells. Therefore, caution should be taken when handling 2,3,4-Trimethyl-1-oxidopyridin-1-ium.
Advantages And Limitations For Lab Experiments
2,3,4-Trimethyl-1-oxidopyridin-1-ium is a highly efficient photoinitiator that is widely used in polymer chemistry. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has several advantages over other photoinitiators, including its high solubility in a wide range of solvents, low toxicity, and good compatibility with various monomers. However, 2,3,4-Trimethyl-1-oxidopyridin-1-ium has some limitations, including its sensitivity to oxygen, which can inhibit its photoinitiating activity.
Future Directions
There are several future directions for the study of 2,3,4-Trimethyl-1-oxidopyridin-1-ium. One area of research is the development of new synthesis methods for 2,3,4-Trimethyl-1-oxidopyridin-1-ium, which can improve its purity and yield. Another area of research is the investigation of 2,3,4-Trimethyl-1-oxidopyridin-1-ium's use in biomedical applications, such as drug delivery and tissue engineering. Additionally, the study of 2,3,4-Trimethyl-1-oxidopyridin-1-ium's mechanism of action and its effects on living cells can provide insight into its potential toxicity and safety.
Scientific Research Applications
2,3,4-Trimethyl-1-oxidopyridin-1-ium has been extensively studied for its application in various fields of science. In polymer chemistry, 2,3,4-Trimethyl-1-oxidopyridin-1-ium is widely used as a photoinitiator for the production of coatings, adhesives, and plastics. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has also been studied for its use in dental materials, where it is used as a photoinitiator for the curing of dental composites. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has also been investigated for its use in biomedical applications, such as drug delivery and tissue engineering.
properties
CAS RN |
101870-74-0 |
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Product Name |
2,3,4-Trimethyl-1-oxidopyridin-1-ium |
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2,3,4-trimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H11NO/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 |
InChI Key |
PEHKTOCKDMQSSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)C |
Canonical SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)C |
synonyms |
Pyridine, 2,3,4-trimethyl-, 1-oxide (6CI,9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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